molecular formula C17H22BrNO2 B2484243 3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2191213-29-1

3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No. B2484243
M. Wt: 352.272
InChI Key: XMUCEMIMANYHNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives often involves complex multi-step reactions. One approach, as described by Corey et al. (1989) in the synthesis of similar compounds, involves the enantioselective synthesis of azabicyclo[3.3.0]octan-8-ol derivatives using B-methyloxazaborolidine derivatives as catalysts for the reduction of ketones to chiral secondary alcohols (Corey, Chen, & Reichard, 1989).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives showcases a bicyclic framework that imparts unique chemical properties. For instance, Brzezinski et al. (2013) detailed the crystal structures of isomeric azabicyclo[3.2.1]octan-3-ones, highlighting the chair conformations and equatorial positioning of substituents which are critical for their reactivity and interactions (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).

Chemical Reactions and Properties

Azabicyclo[3.2.1]octane derivatives undergo a variety of chemical reactions, influenced by their unique structural framework. The presence of multiple functional groups enables a wide range of chemical transformations, leading to diverse derivatives with specific properties and potential applications. For example, the synthesis and structural elucidation of derivatives by Wu et al. (2015) demonstrate the versatility of these compounds in chemical synthesis (Wu, Guo, Zhang, & Xia, 2015).

Physical Properties Analysis

The physical properties of azabicyclo[3.2.1]octane derivatives, such as solubility, melting point, and crystallinity, are intrinsically linked to their molecular structure. The detailed structural analysis provided by researchers like Parthiban et al. (2009) sheds light on how the molecular conformation affects these physical properties (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).

Chemical Properties Analysis

The chemical properties of "3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one" and related compounds are defined by their reactivity, stability, and interaction with other chemical entities. Studies by Sankar and Pandiarajan (2010) on similar azabicyclo[3.3.1]nonan-9-one derivatives highlight the influence of structural variations on their reactivity and potential chemical applications (Sankar & Pandiarajan, 2010).

Scientific Research Applications

Bioactive Molecular Design

The compound 3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one, due to its complex structure, may have multiple applications in the field of bioactive molecular design. A review emphasized the significance of heterocyclic compounds, including those containing bromine, in the design of bioactive molecules, particularly in the medicinal chemistry of nucleobases and nucleosides. Such compounds have been investigated for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).

Chemical Mechanisms in Material Sciences

In material sciences, understanding the behavior of complex compounds during various chemical processes is crucial. A study on the acidolysis of lignin model compounds revealed how the presence of different substituent groups, potentially including bromine, significantly affects the reaction mechanisms and outcomes, suggesting that the subject compound could be relevant in studies related to material processing or organic synthesis (Yokoyama, 2015).

Inhibitor Design in Pharmacology

In pharmacology, the design of enzyme inhibitors is a critical area of research. A study reviewed the selectivity and potency of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms, crucial for drug metabolism. The structure and properties of the complex compound might be relevant for the design of selective inhibitors, given the role of structural intricacy in influencing the specificity and potency of such inhibitors (Khojasteh et al., 2011).

Anticancer Compound Exploration

The exploration of new anticancer agents is a vital field of research. A review highlighted the activities of African medicinal spices and vegetables, including complex bioactive compounds, against various cancer types. The detailed molecular structure of the mentioned compound suggests potential in this area, given the ongoing search for compounds with optimized anticancer activities (Kuete et al., 2017).

Environmental Studies and Flame Retardants

In environmental studies, especially concerning flame retardants, the behavior and impact of brominated compounds are of significant interest. A review detailed the electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers, showcasing the complex interactions and transformations such compounds undergo, which could relate to the environmental behavior of the complex brominated compound (Hites, 2008).

properties

IUPAC Name

3-(2-bromophenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-21-15-10-13-7-8-14(11-15)19(13)17(20)9-6-12-4-2-3-5-16(12)18/h2-5,13-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUCEMIMANYHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

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